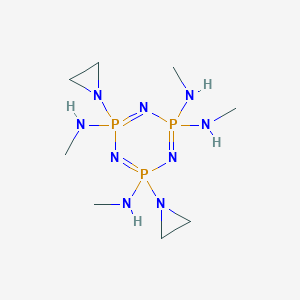
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, also known as DATT, is a novel compound that has gained attention in scientific research due to its potential as a photoaffinity label and as a tool for studying biological systems. DATT is a highly reactive compound that is capable of selectively crosslinking with proteins and nucleic acids upon exposure to UV light. This property makes it a valuable tool for studying protein-protein interactions and protein-DNA interactions, as well as for identifying novel drug targets.
作用機序
The mechanism of action of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the formation of a covalent bond between the compound and a target molecule upon exposure to UV light. The resulting crosslinking can be used to identify the binding site of the target molecule and to study its function.
生化学的および生理学的効果
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been shown to have a variety of biochemical and physiological effects, including the ability to selectively crosslink with proteins and nucleic acids, the ability to inhibit enzymatic activity, and the ability to induce apoptosis in cancer cells. These effects make 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin a valuable tool for studying biological systems and for identifying potential drug targets.
実験室実験の利点と制限
One of the main advantages of using 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin in lab experiments is its high selectivity for crosslinking with target molecules. This selectivity allows for the identification of specific binding sites and the study of protein-protein and protein-DNA interactions. However, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin also has limitations, including its high reactivity, which can lead to non-specific crosslinking, and its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research involving 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, including the development of new photoaffinity labeling techniques, the identification of novel drug targets, and the study of protein-protein and protein-DNA interactions in complex biological systems. Other potential future directions include the development of new synthetic methods for 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin and the study of its potential use in clinical applications.
合成法
The synthesis of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the reaction of 1,3-diaminopropane with phosphorus trichloride and triethylamine, followed by the addition of aziridine and ammonia. The resulting product is a white crystalline powder that is highly soluble in water and has a molecular weight of 402.1 g/mol.
科学的研究の応用
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used in a variety of scientific research applications, including proteomics, genomics, and drug discovery. In proteomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify protein-protein interactions and to map protein binding sites in complex biological systems. In genomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to study DNA-protein interactions and to identify novel transcription factors. In drug discovery, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify potential drug targets and to screen for compounds that may have therapeutic value.
特性
CAS番号 |
101395-77-1 |
|---|---|
製品名 |
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin |
分子式 |
C8H24N9P3 |
分子量 |
339.26 g/mol |
IUPAC名 |
4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3 |
InChIキー |
AWFLVMILNQNDCC-UHFFFAOYSA-N |
SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
正規SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
同義語 |
1,3-AZP 1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin N(3)P(3)Az(2)(NHMe)4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



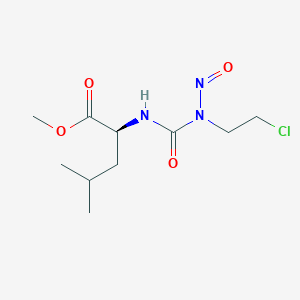
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
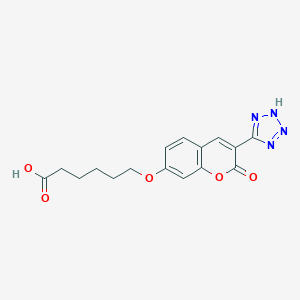
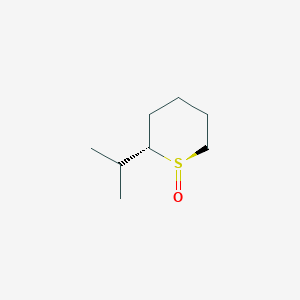

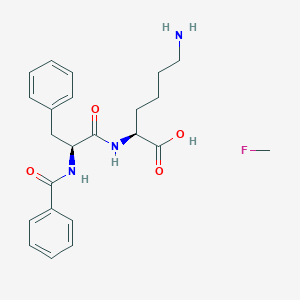

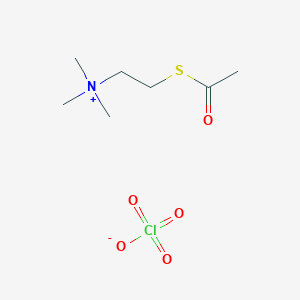
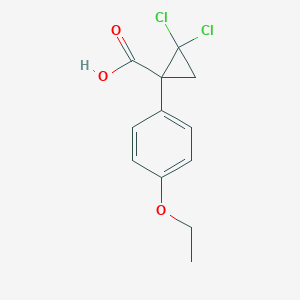
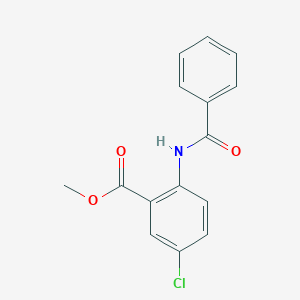
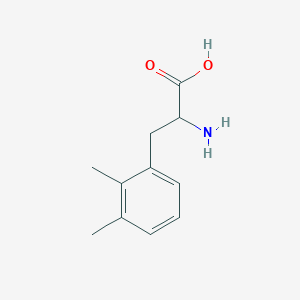
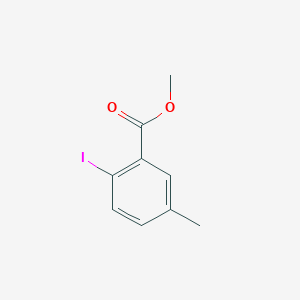
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)
